1,3-Dimethoxypropane

Catalog No.
S1514676
CAS No.
17081-21-9
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxypropane

CAS Number

17081-21-9

Product Name

1,3-Dimethoxypropane

IUPAC Name

1,3-dimethoxypropane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3

InChI Key

UUAMLBIYJDPGFU-UHFFFAOYSA-N

SMILES

COCCCOC

Canonical SMILES

COCCCOC

Organic Synthesis

1,3-Dimethoxypropane finds use as a protecting group in organic synthesis, particularly for carbonyl groups (aldehydes and ketones) . It reacts with these functional groups to form stable acetals, which can then be manipulated without affecting the original carbonyl. Upon treatment with acidic or Lewis acid catalysts, the acetal can be cleaved to regenerate the original carbonyl group . This selective protection and deprotection strategy is valuable in the synthesis of complex organic molecules.

Polymer Chemistry

1,3-Dimethoxypropane serves as a comonomer in the synthesis of various polymers. When incorporated into the polymer backbone, it imparts specific properties, such as improved flexibility, adhesion, and cross-linking capabilities . Polyesters and polyurethanes containing 1,3-dimethoxypropane units are being investigated for applications in coatings, adhesives, and drug delivery systems .

Bioorganic Chemistry

1,3-Dimethoxypropane can be used to modify biomolecules, such as carbohydrates and proteins, introducing specific functionalities for further research or therapeutic purposes . The ability to form and cleave acetal linkages provides a controlled way to modify the chemical properties of biomolecules without compromising their biological activity.

  • DMP is a colorless liquid with a faint ether-like odor [].
  • Its origins can be traced to laboratory synthesis rather than natural sources [].
  • Research on DMP focuses on its potential applications in various fields, including:
    • Organic synthesis: As a reactant or solvent in chemical reactions due to its reactive ether groups.
    • Electrolytes: As a component in the development of new battery technologies.

Molecular Structure Analysis

  • DMP has a linear molecular structure with the chemical formula C5H12O2 [].
  • The key features include:
    • A three-carbon propane chain as the backbone.
    • Two methoxy groups (CH3O) attached to the first and third carbon atoms, giving it the "dimethoxy" prefix [].

Chemical Reactions Analysis

  • Synthesis of DMP typically involves reacting a propane diol with methanol in the presence of an acidic catalyst [].

  • C3H8O2 (propane diol) + 2 CH3OH (methanol) -> C5H12O2 (DMP) + 2 H2O (water) []


Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility is scarce in openly available sources.
  • DMP is expected to be flammable based on its chemical structure, similar to other ethers [].
  • As DMP is primarily studied for its applications in organic synthesis and material science, a mechanism of action related to biological systems is not applicable.
  • Information on the specific hazards of DMP is limited. However, as with most organic compounds, it's advisable to handle it with caution in a well-ventilated laboratory following standard laboratory safety protocols [].

  • Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.
  • Reduction: It can also undergo reduction to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the formation of different ethers or esters depending on the nucleophile used.

1,3-Dimethoxypropane can be synthesized through various methods:

  • Acid-Catalyzed Reaction: A common synthesis method involves reacting 1,3-propanediol with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions and can be represented as:
    HOCH2CH2CH2OH+2CH3OHCH3OCH2CH2CH2OCH3+2H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH}+2\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{OCH}_3+2\text{H}_2\text{O}
  • Industrial Production: In industrial settings, continuous flow reactors are often utilized to optimize reaction conditions and enhance yield. The process typically includes mixing reactants, adding an acid catalyst, heating under reflux, removing water via azeotropic distillation, and purifying the product through distillation .

Several compounds are structurally similar to 1,3-dimethoxypropane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,2-DimethoxypropaneTwo methoxy groups attached to the same carbon atomMore sterically hindered due to its structure
1,2-DimethoxypropaneMethoxy groups attached to adjacent carbon atomsDifferent reactivity profile due to proximity

Uniqueness of 1,3-Dimethoxypropane

The uniqueness of 1,3-dimethoxypropane lies in its linear structure with methoxy groups positioned on terminal carbons. This arrangement allows it to participate in a diverse array of

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

17081-21-9

Wikipedia

1,3-Dimethoxypropane

Dates

Modify: 2023-08-15

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